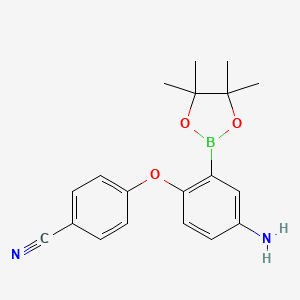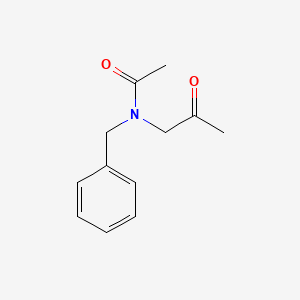
4-(3-Bromophenoxy)-2-methyl-1-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromophenoxy)-2-methyl-1-nitrobenzene is an organic compound that belongs to the class of aromatic nitro compounds It is characterized by the presence of a bromophenoxy group attached to a nitrobenzene ring, with a methyl substituent at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenoxy)-2-methyl-1-nitrobenzene typically involves the following steps:
Nitration: The starting material, 2-methylphenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to form 2-methyl-4-nitrophenol.
Bromination: The nitrophenol derivative is then brominated using bromine in the presence of a suitable catalyst, such as iron(III) bromide, to introduce the bromine atom at the para position relative to the hydroxyl group.
Etherification: Finally, the brominated nitrophenol is reacted with 3-bromophenol in the presence of a base, such as potassium carbonate, to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Bromophenoxy)-2-methyl-1-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an aprotic solvent like dimethyl sulfoxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Nucleophilic Substitution: Substituted phenoxy derivatives.
Reduction: 4-(3-Bromophenoxy)-2-methyl-1-aminobenzene.
Oxidation: 4-(3-Bromophenoxy)-2-carboxy-1-nitrobenzene.
Aplicaciones Científicas De Investigación
4-(3-Bromophenoxy)-2-methyl-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(3-Bromophenoxy)-2-methyl-1-nitrobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromophenoxy moiety can enhance binding affinity to target proteins.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Bromophenoxy)pyridine: Similar structure but contains a pyridine ring instead of a nitrobenzene ring.
4-(3-Bromophenoxy)piperidine hydrochloride: Contains a piperidine ring and is used in different applications.
Uniqueness
4-(3-Bromophenoxy)-2-methyl-1-nitrobenzene is unique due to the presence of both a nitro group and a bromophenoxy group, which confer distinct chemical reactivity and potential biological activity. Its specific substitution pattern also differentiates it from other similar compounds.
Propiedades
Fórmula molecular |
C13H10BrNO3 |
|---|---|
Peso molecular |
308.13 g/mol |
Nombre IUPAC |
4-(3-bromophenoxy)-2-methyl-1-nitrobenzene |
InChI |
InChI=1S/C13H10BrNO3/c1-9-7-12(5-6-13(9)15(16)17)18-11-4-2-3-10(14)8-11/h2-8H,1H3 |
Clave InChI |
SMYDBCYDHIXMRO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC2=CC(=CC=C2)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13976745.png)
![4-Methoxythieno[3,2-c]pyridine](/img/structure/B13976748.png)


![7-Amino-3-methyl[1,8]naphthyridin-2-ol](/img/structure/B13976769.png)



![3-Bromo-2-(4-fluoro-phenyl)-6,7-dihydro-4H-pyraZolo[5,1-c][1,4]oxaZine](/img/structure/B13976786.png)





